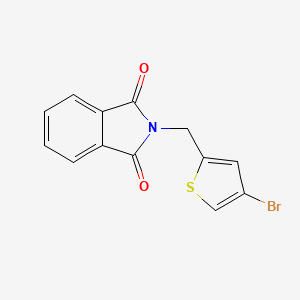

N-(4-Bromothiophen-2-ylmethyl) phthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromothiophen-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2S/c14-8-5-9(18-7-8)6-15-12(16)10-3-1-2-4-11(10)13(15)17/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMDIIMSNFRKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CS3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N 4 Bromothiophen 2 Ylmethyl Phthalimide

Retrosynthetic Pathways for N-(4-Bromothiophen-2-ylmethyl) Phthalimide (B116566)

Retrosynthetic analysis of the target molecule, N-(4-Bromothiophen-2-ylmethyl) phthalimide, logically points to the disconnection of the imide C-N bond. This bond is the most synthetically accessible linkage to form in the final stages of the synthesis. This disconnection strategy reveals two primary building blocks: the phthalimide anion (or a suitable equivalent) and an electrophilic 4-bromothiophen-2-ylmethyl moiety.

This approach is characteristic of the Gabriel synthesis, a robust and widely used method for the preparation of primary amines. patsnap.commasterorganicchemistry.com In this context, the phthalimide group serves as a masked form of a primary amine, preventing the common issue of over-alkylation that can occur when using ammonia (B1221849) directly. masterorganicchemistry.com The forward synthesis, therefore, involves the nucleophilic attack of the phthalimide anion on a 4-bromothiophen-2-ylmethyl halide.

Precursor Synthesis and Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its key precursors. This involves the synthesis of the brominated thiophene (B33073) alcohol and its subsequent conversion to a more reactive species, as well as the preparation of the phthalimide nucleophile.

The precursor, 4-bromothiophen-2-ylmethanol, is a critical intermediate. Its synthesis often begins with a commercially available starting material, such as 4-bromothiophene-2-carbaldehyde. ontosight.aitcichemicals.com This aldehyde can be reduced to the corresponding primary alcohol, 4-bromothiophen-2-ylmethanol, using standard reducing agents like sodium borohydride (B1222165) in an alcoholic solvent.

To facilitate the subsequent alkylation step, the hydroxyl group of 4-bromothiophen-2-ylmethanol must be converted into a good leaving group. A common strategy is its conversion to an alkyl halide, such as 2-(chloromethyl)-4-bromothiophene. This transformation can be achieved by treating the alcohol with a chlorinating agent like thionyl chloride in the presence of a base such as pyridine. chemicalbook.com This reactive intermediate, 2-(chloromethyl)-4-bromothiophene, is the direct electrophilic partner for the phthalimide nucleophile in the key C-N bond-forming step.

The nucleophilic component for the Gabriel synthesis is typically potassium phthalimide. patsnap.com This salt is readily prepared by treating phthalimide with a base, most commonly potassium hydroxide (B78521) (KOH). askfilo.com The reaction is typically carried out in an alcoholic solvent, such as ethanol. wikipedia.orgprepchem.com Phthalimide itself possesses a weakly acidic N-H proton due to the electron-withdrawing effect of the adjacent carbonyl groups, allowing for deprotonation by a strong base. askfilo.com The addition of a hot ethanolic solution of phthalimide to an ethanolic solution of KOH results in the precipitation of potassium phthalimide as a pale yellow solid. wikipedia.orgorgsyn.org

| Method | Reagents | Solvent | Key Features | Reference |

| Standard Method | Phthalimide, Potassium Hydroxide | Ethanol | Precipitation of product upon mixing hot solutions. | wikipedia.org |

| Aqueous/Alcohol Mix | Phthalimide, Potassium Hydroxide | Ethanol/Water | Used in various patented procedures for high-purity product. | guidechem.com |

| Powdered Reactants | Powdered Phthalimide, Potassium Hydroxide | Ethanol | Involves dissolving powdered phthalimide before adding KOH solution. | prepchem.com |

Direct Alkylation of Phthalimide with Halogenated Thiophene Moieties

The cornerstone of the synthesis is the direct alkylation of the phthalimide anion with the prepared halogenated thiophene moiety. This step forms the crucial C-N bond and assembles the final molecular framework.

The reaction between potassium phthalimide and 2-(chloromethyl)-4-bromothiophene is a direct application of the Gabriel synthesis. numberanalytics.com In this SN2 reaction, the phthalimide anion acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the thiophene derivative and displacing the chloride leaving group. This process effectively transforms a primary alkyl halide into a protected primary amine. patsnap.com The use of the phthalimide anion is advantageous as its steric bulk and reduced nucleophilicity after the initial alkylation prevent subsequent reactions, ensuring the selective formation of the desired N-alkylphthalimide product. guidechem.com

The efficiency and yield of the N-alkylation step are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, the base (if starting from phthalimide rather than its potassium salt), and the reaction temperature.

Solvents: Polar aprotic solvents are generally preferred for Gabriel synthesis as they effectively solvate the cation (potassium) while leaving the phthalimide anion relatively free, thus enhancing its nucleophilicity. Dimethylformamide (DMF) is widely regarded as an excellent solvent choice, often accelerating the SN2 reaction and improving yields. patsnap.commasterorganicchemistry.comnumberanalytics.comthermofisher.com Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO) and acetonitrile. numberanalytics.comthermofisher.com

Bases: When starting with phthalimide instead of pre-formed potassium phthalimide, a base is required to generate the nucleophilic anion in situ. Anhydrous potassium carbonate is a commonly used base for this purpose. numberanalytics.com

Temperature: The optimal reaction temperature can vary. In a highly effective solvent like DMF, the reaction may proceed efficiently at moderate temperatures. numberanalytics.com In other cases, elevated temperatures, such as heating under reflux, may be necessary to drive the reaction to completion, particularly if the alkyl halide is less reactive. patsnap.com However, excessively high temperatures can lead to side reactions and reduced purity. numberanalytics.com

| Parameter | Condition | Effect on Reaction | Reference |

| Solvent | Dimethylformamide (DMF) | Often considered the best choice; accelerates SN2 reaction. | thermofisher.com |

| Dimethyl Sulfoxide (DMSO) | A suitable polar aprotic solvent. | numberanalytics.com | |

| Acetonitrile | Can be used as a reaction medium. | thermofisher.com | |

| Base | Potassium Carbonate | Used for in situ generation of phthalimide anion. | numberanalytics.com |

| Temperature | Elevated (e.g., 90°C) | Increases reaction rate but may promote side reactions. | patsnap.comnumberanalytics.com |

Alternative Synthetic Approaches to this compound

The construction of the this compound scaffold primarily involves the formation of a carbon-nitrogen bond between the phthalimide moiety and the 4-bromothiophen-2-ylmethyl group. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.

Condensation Reactions with Phthalic Anhydride (B1165640)

A foundational and widely employed method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. In the context of this compound, this would involve the reaction of phthalic anhydride with 2-(aminomethyl)-4-bromothiophene.

The reaction typically proceeds in two stages. Initially, the primary amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating of this intermediate induces intramolecular cyclization via dehydration, yielding the final N-substituted phthalimide.

Reaction Scheme:

The key precursor, 2-(aminomethyl)-4-bromothiophene, can be synthesized from 2-bromo-4-(bromomethyl)thiophene (B3281658) or 2-bromo-4-(chloromethyl)thiophene (B3281650) through methods like the Gabriel synthesis, which involves the reaction of the corresponding halide with potassium phthalimide followed by hydrazinolysis.

While this condensation method is robust, it often requires elevated temperatures and can lead to the formation of byproducts if the reaction conditions are not carefully controlled. The choice of solvent can also influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Product | Conditions | Notes |

| Phthalic anhydride | 2-(aminomethyl)-4-bromothiophene | This compound | Heat, typically in a high-boiling solvent like DMF or acetic acid | A classic and straightforward method. |

Microwave-Assisted Synthesis Techniques for Phthalimide Derivatives

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of phthalimide derivatives. ctppc.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer side products. hakon-art.comtsijournals.com

In the synthesis of this compound, a mixture of phthalic anhydride and 2-(aminomethyl)-4-bromothiophene can be subjected to microwave irradiation, often in the presence of a catalyst or a high-dielectric solvent to efficiently absorb microwave energy. This rapid heating promotes the efficient formation of the phthalamic acid intermediate and its subsequent cyclization. ctppc.org

Research on the microwave-assisted synthesis of various N-substituted phthalimides has demonstrated the versatility of this technique. For instance, the reaction of phthalic anhydride with various amines, including aromatic and aliphatic amines, has been successfully carried out under microwave irradiation, affording the desired products in high yields and short reaction times. ctppc.org While a specific protocol for this compound is not extensively documented, the general principles of MAOS for phthalimide synthesis are directly applicable.

| Reactants | Method | Key Advantages |

| Phthalic anhydride, 2-(aminomethyl)-4-bromothiophene | Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reaction profiles. ctppc.orghakon-art.comtsijournals.com |

Exploration of Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. hhu.de While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the exploration of MCRs for the synthesis of N-substituted phthalimides is an active area of research. nih.gov

One potential MCR approach could involve the in-situ generation of the key amine precursor or the phthalimide moiety from simpler starting materials. For instance, a Passerini or Ugi reaction could potentially be adapted to incorporate a thiophene-containing aldehyde or isocyanide, along with a suitable carboxylic acid and another component, to construct a precursor that could be subsequently cyclized to the desired phthalimide.

The development of novel MCRs for the synthesis of heterocyclic compounds is a testament to the power of this strategy in rapidly accessing complex molecular architectures. rug.nl Further research in this area could lead to the discovery of a direct and efficient one-pot synthesis of this compound and its analogues.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromothiophen 2 Ylmethyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For N-(4-Bromothiophen-2-ylmethyl)phthalimide, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of N-(4-Bromothiophen-2-ylmethyl)phthalimide is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the phthalimide (B116566) group would likely appear as a complex multiplet in the downfield region of the spectrum. The protons on the thiophene (B33073) ring are anticipated to present as two distinct signals, with their chemical shifts influenced by the bromine substituent and the methylene (B1212753) group. The methylene protons, situated between the thiophene ring and the phthalimide nitrogen, would likely appear as a singlet.

A detailed analysis of the coupling patterns (spin-spin splitting) would provide valuable information about the connectivity of the protons. For instance, the coupling constants between the thiophene protons would confirm their relative positions on the ring.

Table 1: Predicted ¹H NMR Spectral Data for N-(4-Bromothiophen-2-ylmethyl)phthalimide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Phthalimide-H | 7.8 - 8.0 | m | - |

| Thiophene-H | 7.0 - 7.3 | d | ~1-3 |

| Thiophene-H | 6.8 - 7.1 | d | ~1-3 |

| Methylene-CH₂ | 4.8 - 5.0 | s | - |

Note: These are predicted values and require experimental verification.

¹³C NMR Spectral Analysis: Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(4-Bromothiophen-2-ylmethyl)phthalimide would give rise to a distinct signal. The carbonyl carbons of the phthalimide group are expected to resonate at the lowest field. The aromatic carbons of the phthalimide and thiophene rings would appear in the intermediate region of the spectrum, with the carbon bearing the bromine atom showing a characteristic chemical shift. The methylene carbon would be observed in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-Bromothiophen-2-ylmethyl)phthalimide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Phthalimide) | 167 - 169 |

| C (Phthalimide, quaternary) | 131 - 133 |

| CH (Phthalimide) | 123 - 135 |

| C (Thiophene, C-Br) | 110 - 115 |

| C (Thiophene, C-CH₂) | 140 - 145 |

| CH (Thiophene) | 125 - 130 |

| CH₂ (Methylene) | 35 - 40 |

Note: These are predicted values and require experimental verification.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, confirming the connectivity between the protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would be instrumental in assigning the carbon signals of the thiophene and phthalimide rings and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be vital for confirming the connection of the methylene group to both the thiophene ring and the phthalimide nitrogen, as well as for assigning the quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of N-(4-Bromothiophen-2-ylmethyl)phthalimide is expected to show characteristic absorption bands.

The most prominent features would be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the phthalimide moiety. The C-N stretching vibration of the imide group would also be observable. The aromatic C-H stretching vibrations of the phthalimide and thiophene rings, as well as the C=C stretching vibrations within these rings, would also be present. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for N-(4-Bromothiophen-2-ylmethyl)phthalimide

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (imide) | 1700 - 1780 |

| C-N (imide) | 1300 - 1400 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

| C-Br | 500 - 600 |

Note: These are predicted values and require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For N-(4-Bromothiophen-2-ylmethyl)phthalimide (C₁₃H₈BrNO₂S), HRMS would provide an exact mass measurement with a high degree of accuracy. The presence of bromine and sulfur would result in a characteristic isotopic pattern in the mass spectrum, which would further aid in the confirmation of the elemental composition.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of N-(4-Bromothiophen-2-ylmethyl)phthalimide would need to be grown.

The diffraction data collected from the crystal would allow for the determination of:

The precise bond lengths and bond angles within the molecule.

The arrangement of the molecules in the crystal lattice (crystal packing).

The nature and geometry of any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state structure.

This information is invaluable for understanding the structure-property relationships of the compound.

Crystallographic Parameters and Unit Cell Analysis3.4.2. Molecular Conformation and Geometry in the Crystalline State3.4.3. Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

Scientific investigation into a novel or modified compound typically involves its synthesis followed by thorough characterization using techniques such as single-crystal X-ray diffraction and various spectroscopic methods. The resulting data, including crystallographic information files (CIFs), are often deposited in public repositories like the Cambridge Crystallographic Data Centre (CCDC) to accompany a peer-reviewed publication. The absence of such a record for N-(4-Bromothiophen-2-ylmethyl) phthalimide suggests that this specific analysis has either not been performed, is part of proprietary research that has not been disclosed, or has not yet been published in the accessible scientific domain.

For context, the analysis of related structures provides insight into what might be expected for this compound. For instance, studies on other bromothiophene-containing molecules often reveal intermolecular interactions involving the bromine and sulfur atoms, such as halogen bonding and C–H···S contacts. Similarly, the crystal structures of phthalimide derivatives are frequently stabilized by π–π stacking interactions and various hydrogen bonds. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing environment.

Without a primary scientific source detailing the crystal structure of this compound, any attempt to present data for the requested sections would be speculative and would not meet the required standards of scientific accuracy. Further experimental research is necessary to determine the precise solid-state structure and spectroscopic properties of this compound.

Chemical Reactivity and Derivatization Studies of N 4 Bromothiophen 2 Ylmethyl Phthalimide

Cross-Coupling Reactions Involving the Bromine Substituent on the Thiophene (B33073) Ring

The bromine atom at the 4-position of the thiophene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse substituents onto the thiophene core.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. The bromine substituent on the N-(4-Bromothiophen-2-ylmethyl)phthalimide molecule is an excellent substrate for this reaction, enabling the introduction of various aryl, heteroaryl, or vinyl groups.

The reaction is tolerant of a wide range of functional groups, and the phthalimide (B116566) moiety remains intact under typical Suzuki-Miyaura conditions. The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.com For instance, the coupling of similar 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in 1,4-dioxane. mdpi.com Electron-rich boronic acids, in particular, tend to produce good yields. mdpi.com The general reactivity order for aryl halides in such couplings is I > Br > Cl. wuxiapptec.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Expected Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | N-((4-Phenylthiophen-2-yl)methyl)phthalimide | Pd(PPh₃)₄ / K₃PO₄ |

| 4-Methoxyphenylboronic acid | N-((4-(4-Methoxyphenyl)thiophen-2-yl)methyl)phthalimide | Pd(PPh₃)₄ / Na₂CO₃ |

| Thiophen-3-ylboronic acid | N-((4-(Thiophen-3-yl)thiophen-2-yl)methyl)phthalimide | Pd(dppf)Cl₂ / K₂CO₃ |

| Vinylboronic acid | N-((4-Vinylthiophen-2-yl)methyl)phthalimide | Pd(OAc)₂ / SPhos / K₃PO₄ |

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The C-Br bond in N-(4-Bromothiophen-2-ylmethyl)phthalimide is a suitable electrophilic partner for this transformation, allowing for the synthesis of a variety of N-aryl and N-heteroaryl derivatives.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wuxiapptec.com The choice of ligand on the palladium catalyst is critical and has evolved through several "generations" to accommodate a wider range of amine coupling partners under milder conditions. wikipedia.org

Table 2: Potential Buchwald-Hartwig Amination Reactions

| Amine Nucleophile | Expected Product | Typical Ligand/Base System |

|---|---|---|

| Aniline | N-((4-(Phenylamino)thiophen-2-yl)methyl)phthalimide | RuPhos / NaOtBu |

| Morpholine | N-((4-(Morpholino)thiophen-2-yl)methyl)phthalimide | XPhos / K₃PO₄ |

| Carbazole | N-((4-(9H-Carbazol-9-yl)thiophen-2-yl)methyl)phthalimide | BrettPhos / LHMDS |

| Benzylamine | N-((4-(Benzylamino)thiophen-2-yl)methyl)phthalimide | DavePhos / K₂CO₃ |

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, although copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org The bromothiophene moiety of N-(4-Bromothiophen-2-ylmethyl)phthalimide can be readily alkynylated using this method, providing access to conjugated enyne systems and precursors for more complex heterocyclic structures.

The Heck reaction, another cornerstone of palladium catalysis, forms a C-C bond between an aryl halide and an alkene. While less commonly discussed for thiophene functionalization compared to Sonogashira or Suzuki couplings, it remains a viable strategy for introducing alkenyl substituents at the 4-position of the thiophene ring.

Table 3: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Expected Product | Typical Catalyst System |

|---|---|---|

| Phenylacetylene | N-((4-(Phenylethynyl)thiophen-2-yl)methyl)phthalimide | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |

| Trimethylsilylacetylene | N-((4-((Trimethylsilyl)ethynyl)thiophen-2-yl)methyl)phthalimide | Pd(PPh₃)₄ / CuI / i-Pr₂NH |

| Propargyl alcohol | N-((4-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)methyl)phthalimide | PdCl₂(PPh₃)₂ / CuI / Et₃N |

| 1-Hexyne | N-((4-(Hex-1-yn-1-yl)thiophen-2-yl)methyl)phthalimide | Pd(OAc)₂ / PPh₃ / CuI / K₂CO₃ |

Transformations at the Phthalimide Nitrogen

The phthalimide group serves as a robust protecting group for the primary amine, a functionality often associated with the Gabriel synthesis. This group can be removed under specific conditions to liberate the amine or can be part of more complex reagents designed for divergent synthesis.

The most common transformation involving the phthalimide group is its cleavage to deprotect the primary amine. The classical method for this is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) (H₂N-NH₂) in a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, followed by an intramolecular cyclization that results in the formation of the highly stable phthalhydrazide (B32825) byproduct and the liberation of the desired primary amine, in this case, (4-bromothiophen-2-yl)methanamine. The phthalhydrazide is often insoluble and can be easily removed by filtration, simplifying the purification of the amine product.

The phthalimide nitrogen is not merely a placeholder for a primary amine; it can be incorporated into more elaborate reactive systems for divergent synthesis. A notable example is the development of bilateral disulfurating agents like N-(N-morpholindithio)phthalimide. nih.govresearchgate.net This type of reagent contains two different leaving groups (phthalimide and morpholine) attached to a disulfide bridge, allowing for orthogonal, stepwise reactions to form unsymmetrical disulfides. nih.gov

This strategy showcases the potential for modifying the phthalimide nitrogen to create advanced reagents. The amino and imide leaving groups can be transformed orthogonally; for instance, the amino moiety can be selectively displaced by carbon nucleophiles under acidic conditions, while the phthalimide group is amenable to substitution under neutral or basic conditions. nih.govresearchgate.net This dual-reactivity platform enables the rapid and divergent synthesis of complex, multi-functionalized unsymmetrical disulfides from a single, stable precursor molecule. chemrxiv.org

Table 4: Conceptual Divergent Synthesis of Unsymmetrical Disulfides

| Step | Reagent Type | Reaction Condition | Transformation |

|---|---|---|---|

| 1 | N-(N-Aminodithio)phthalimide | Acidic (H⁺) + Nucleophile 1 | Selective displacement of the amino group to form R¹-S-S-Phthalimide |

| 2 | R¹-S-S-Phthalimide | Neutral/Basic + Nucleophile 2 | Displacement of the phthalimide group to form R¹-S-S-R² |

Functionalization of the Thiophene Ring System

The chemical reactivity of N-(4-Bromothiophen-2-ylmethyl)phthalimide is largely dictated by the electronic properties of the thiophene ring and the influence of its substituents. The thiophene core is an electron-rich aromatic system, predisposing it to electrophilic attack. The substituents—a phthalimidomethyl group at the C2 position and a bromine atom at the C4 position—modulate this inherent reactivity and provide specific sites for further functionalization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene. The sulfur atom stabilizes the cationic intermediate (the sigma complex) more effectively when the attack occurs at the α-positions (C2 or C5) compared to the β-positions (C3 or C4). Consequently, electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 position. youtube.com

In the case of N-(4-Bromothiophen-2-ylmethyl)phthalimide, the C2 position is already occupied by the phthalimidomethyl group. Therefore, any subsequent electrophilic substitution is strongly directed to the vacant α-position, C5. This regioselectivity is further reinforced by the directing effects of the existing substituents:

Phthalimidomethyl Group (at C2): This group is generally considered to be weakly deactivating due to the electron-withdrawing nature of the phthalimide carbonyl groups. Its steric bulk would also hinder attack at the adjacent C3 position.

Bromine Atom (at C4): As a halogen, bromine is a deactivating group due to its inductive electron-withdrawing effect, but it acts as an ortho, para-director due to resonance effects. In this context, the position ortho to the bromine is C3 (sterically hindered) and the position para is C5.

Considering these factors, the C5 position is the most electronically activated and sterically accessible site for electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivative. While specific experimental studies on the electrophilic aromatic substitution of N-(4-Bromothiophen-2-ylmethyl)phthalimide are not extensively documented, this predicted outcome is based on the well-established principles of thiophene reactivity. youtube.comresearchgate.net

Directed ortho-Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, wherein a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. harvard.eduwikipedia.org For N-(4-Bromothiophen-2-ylmethyl)phthalimide, two primary pathways must be considered when treated with a strong organolithium base like n-butyllithium: direct deprotonation (metalation) and halogen-metal exchange.

Halogen-Metal Exchange: The presence of a bromine atom on the thiophene ring introduces the possibility of a lithium-halogen exchange reaction. This process is typically very fast, especially for aryl bromides, and often occurs preferentially over C-H deprotonation, particularly at low temperatures (e.g., -78 °C). uwindsor.cawikipedia.org This exchange would generate a 4-lithiothiophene intermediate, which can then be trapped by various electrophiles to introduce a substituent specifically at the C4 position, replacing the bromine atom.

Directed ortho-Metalation: The phthalimide moiety contains carbonyl oxygens that could potentially function as a DMG, directing lithiation to the adjacent C3 position. Similarly, the sulfur atom of the thiophene ring can direct lithiation to the C2 and C5 positions. Since C2 is substituted, this would favor C5. The C5 proton is also the most acidic proton on the thiophene ring.

However, the kinetic competition between these pathways strongly favors the halogen-metal exchange at the C4 position. uwindsor.cawikipedia.orgtcnj.edu Therefore, the most probable outcome upon treatment with n-butyllithium is the formation of the 4-lithiated species, providing a route to 4-substituted derivatives after quenching with an electrophile. Direct deprotonation at C3 or C5 would likely be a minor or non-existent pathway under standard conditions.

Synthesis of Novel Heterocyclic and Polyfunctionalized Derivatives

The bromine atom at the C4 position of N-(4-Bromothiophen-2-ylmethyl)phthalimide serves as a versatile handle for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of novel heterocyclic and polyfunctionalized derivatives.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with a boronic acid or ester. The C4-bromo position of the thiophene ring is an ideal site for this transformation. In studies on analogous structures, such as (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, the bromine on the thiophene ring has been shown to react efficiently with various aryl and heteroaryl boronic acids. nih.govresearchgate.net This provides a reliable pathway to bi-aryl and hetero-bi-aryl derivatives, introducing diverse electronic and steric properties.

Table 1: Representative Suzuki-Miyaura Coupling Reactions Data is based on analogous reactions reported for similar 4-bromothiophene scaffolds. nih.govresearchgate.net

| Boronic Acid Partner | Catalyst System | Base/Solvent | Product | Reported Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | N-(4-Phenylthiophen-2-ylmethyl)phthalimide | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | N-(4-(4-Methoxyphenyl)thiophen-2-ylmethyl)phthalimide | ~80-90 |

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | N-(4-(3-Chlorophenyl)thiophen-2-ylmethyl)phthalimide | ~75-85 |

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane | N-(4-(Thiophen-3-yl)thiophen-2-ylmethyl)phthalimide | ~70-80 |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to aryl-alkynyl structures. wikipedia.orgorganic-chemistry.org The C4-bromo position of N-(4-Bromothiophen-2-ylmethyl)phthalimide can be coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov This reaction is instrumental in synthesizing extended π-conjugated systems and introducing rigid, linear linkers into the molecular structure.

Table 2: Representative Sonogashira Coupling Reactions Reaction conditions and yields are hypothetical but based on typical outcomes for Sonogashira couplings on bromothiophenes. nih.govpreprints.org

| Alkyne Partner | Catalyst System | Base/Solvent | Product | Expected Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | N-(4-(Phenylethynyl)thiophen-2-ylmethyl)phthalimide | ~70-85 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | N-(4-((Trimethylsilyl)ethynyl)thiophen-2-ylmethyl)phthalimide | ~80-95 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (DIPA) | N-(4-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-ylmethyl)phthalimide | ~65-80 |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA / Toluene | N-(4-(Hex-1-yn-1-yl)thiophen-2-ylmethyl)phthalimide | ~75-90 |

Through these and other cross-coupling methodologies, N-(4-Bromothiophen-2-ylmethyl)phthalimide serves as a valuable building block for the synthesis of a diverse library of polyfunctionalized thiophene derivatives with potential applications in materials science and medicinal chemistry.

Computational Chemistry and Theoretical Investigations of N 4 Bromothiophen 2 Ylmethyl Phthalimide

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been the primary tool for theoretical investigations of N-(4-Bromothiophen-2-ylmethyl) phthalimide (B116566), offering a balance between computational cost and accuracy. The B3LYP functional combined with the 6-311G(d,p) basis set has been the chosen level of theory for these calculations, performed in the gas phase.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization, a process to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For N-(4-Bromothiophen-2-ylmethyl) phthalimide, these calculations confirm the molecule's non-planar structure.

A key feature of its conformation is the dihedral angle between the thiophene (B33073) and phthalimide rings. The optimized structure reveals a significant twist, with the thiophene ring being nearly perpendicular to the plane of the phthalimide group. This perpendicular arrangement is a defining characteristic of its spatial configuration. The calculated bond lengths and angles from the optimized geometry show good correlation with experimental data obtained from X-ray crystallography, validating the computational model.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C1-S1 | 1.76 Å |

| C4-S1 | 1.73 Å | |

| C1-C2 | 1.38 Å | |

| C2-C3 | 1.43 Å | |

| C3-C4 | 1.39 Å | |

| C2-C5 | 1.51 Å | |

| C5-N1 | 1.46 Å | |

| C4-Br1 | 1.87 Å | |

| Bond Angle | C4-S1-C1 | 92.2° |

| C2-C1-S1 | 111.4° | |

| C3-C2-C1 | 116.1° | |

| C4-C3-C2 | 112.1° | |

| S1-C4-C3 | 118.2° |

Data sourced from computational analysis.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is predominantly localized on the electron-rich bromothiophene ring. In contrast, the LUMO is concentrated over the electron-accepting phthalimide moiety. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer. A smaller energy gap implies lower stability and higher chemical reactivity. The calculated energy gap for this molecule provides insights into its electronic transitions and bioactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.65 eV |

| LUMO Energy | -1.72 eV |

| Energy Gap (ΔE) | 4.93 eV |

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

Electrostatic Surface Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The ESP map uses a color scale where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack).

In the ESP map of this compound, the most negative potential (red) is located around the oxygen atoms of the phthalimide group's carbonyls, highlighting their nucleophilic character. The most positive potential (blue) is found over the hydrogen atoms of the methylene (B1212753) bridge and the phthalimide ring, indicating these as potential electrophilic sites.

Atomic Charge Analysis (e.g., Mulliken, Natural Population Analysis)

Atomic charge analysis provides quantitative data on the distribution of electronic charge among the atoms in the molecule. Mulliken Population Analysis is one such method used to calculate these partial charges. The analysis for this compound reveals that the oxygen atoms of the carbonyl groups carry the most significant negative charges, consistent with their high electronegativity and the ESP map findings. The sulfur and bromine atoms also exhibit negative charges. Conversely, the carbon atoms bonded to these electronegative atoms (oxygen, nitrogen) show positive charges. This detailed charge distribution is fundamental to understanding the molecule's electrostatic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including charge transfer and intramolecular interactions. It examines the stabilization energies (E2) associated with interactions between filled (donor) and empty (acceptor) orbitals.

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. For this compound, theoretical calculations of the vibrational spectrum (Infrared and Raman) have been performed. The calculated frequencies and intensities often show strong agreement with the experimental spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. This correlation between theoretical and experimental spectra confirms the optimized molecular structure and provides a deeper understanding of its vibrational properties.

Simulated IR and NMR Spectra for Validation with Experimental Data

Computational simulations of infrared (IR) and nuclear magnetic resonance (NMR) spectra are crucial for validating the results of theoretical models against experimental data. Density Functional Theory (DFT) is a primary method used for these simulations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

The process begins with the optimization of the molecule's ground-state geometry. Following this, frequency calculations are performed on the optimized structure to predict the IR spectrum. These calculations yield vibrational modes and their corresponding intensities. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental results. researchgate.net For this compound, characteristic vibrational frequencies for the phthalimide and bromothiophene moieties can be predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for assigning experimental signals and confirming the molecular structure. The accuracy of the simulated spectra, when compared with experimentally obtained data, serves as a validation of the chosen computational level of theory for further property predictions.

Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound Moieties This table is illustrative, based on typical values for the functional groups.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phthalimide C=O | Symmetric & Asymmetric Stretching | 1700 - 1780 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Thiophene C-S | Stretching | 600 - 800 |

| Methylene C-H | Stretching | 2850 - 2960 |

| C-N | Stretching | 1300 - 1400 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, showing expected chemical shift regions.

| Atom | Type | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Phthalimide Aromatic | 7.7 - 7.9 |

| ¹H | Thiophene Aromatic | 6.8 - 7.4 |

| ¹H | Methylene (CH₂) | 4.5 - 5.0 |

| ¹³C | Phthalimide Carbonyl (C=O) | 167 - 169 |

| ¹³C | Phthalimide Aromatic | 123 - 135 |

| ¹³C | Thiophene Aromatic | 108 - 145 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

To investigate the electronic properties, such as UV-visible absorption and fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. mdpi.com This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net

By simulating the electronic transitions, TD-DFT can help understand the nature of these transitions, for instance, whether they are π→π* or n→π* transitions, which are characteristic of the aromatic phthalimide and thiophene rings. bgsu.eduresearchgate.net The calculations can predict how structural modifications or solvent environments might alter the absorption and emission properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also analyzed, as the energy gap between them is related to the molecule's electronic excitation properties and reactivity. researchgate.net

Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the simulation of emission spectra (fluorescence). The difference between the absorption and emission maxima provides the Stokes shift, a key photophysical parameter. Comparing simulated absorption and emission spectra with experimental data is essential for validating the computational model's ability to describe the molecule's excited-state behavior. mdpi.com

Table 3: Illustrative TD-DFT Data for a Phthalimide-Thiophene System This table represents typical output from a TD-DFT calculation.

| Excitation | λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO | π→π* |

| S₀ → S₂ | 295 | 0.18 | HOMO-1 → LUMO | π→π* |

Intermolecular Interactions and Crystal Engineering Simulations

The solid-state structure and properties of this compound are governed by intermolecular interactions. Computational methods are employed to analyze the crystal packing and quantify the non-covalent forces, which is fundamental to crystal engineering. rsc.org These forces include hydrogen bonds (e.g., C-H···O), π-π stacking between the aromatic rings of the phthalimide and thiophene moieties, and halogen bonding involving the bromine atom.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | C-H (Aromatic/Methylene) | O (Carbonyl) | Weak electrostatic interaction influencing packing. |

| π-π Stacking | Phthalimide Ring | Phthalimide / Thiophene Ring | Parallel or T-shaped stacking of aromatic rings. |

| Halogen Bond | C-Br | O (Carbonyl) / π-system | Directional interaction involving the electrophilic region of the bromine atom. |

Computational Mechanistic Studies of Key Reactions

Computational chemistry offers profound insights into the mechanisms of chemical reactions. For this compound, a key reaction to study would be its synthesis, typically via the Gabriel synthesis, involving the N-alkylation of potassium phthalimide with a suitable 4-bromothiophen-2-ylmethyl halide.

Such studies can confirm whether the reaction proceeds through a concerted or stepwise mechanism (e.g., an Sₙ2 pathway), and can elucidate the role of the solvent by using implicit or explicit solvent models in the calculations. researchgate.net For example, a computational study could model the nucleophilic attack of the phthalimide anion on the methylene carbon of 2-(halomethyl)-4-bromothiophene, calculating the energy barrier for this key bond-forming step. These mechanistic investigations are vital for optimizing reaction conditions to improve yields and minimize byproducts. nih.gov

Table 5: Hypothetical Energy Profile for an Sₙ2 Synthesis Step This table illustrates the kind of data obtained from a reaction mechanism study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated Phthalimide Anion + Substrate | 0.0 |

| Transition State (TS) | N-C bond forming, C-leaving group bond breaking | +20.5 (Activation Energy) |

Broader Research Context and Future Perspectives

N-(4-Bromothiophen-2-ylmethyl) Phthalimide (B116566) as a Synthon in Organic Synthesis

In the field of organic synthesis, N-(4-Bromothiophen-2-ylmethyl) phthalimide is a bifunctional synthon, offering two distinct and strategically important reactive sites. The phthalimide group serves as a masked form of a primary amine, a cornerstone of the Gabriel synthesis. This allows for the protected introduction of a thiophen-2-ylmethylamine unit into a molecule. The amine can be readily liberated, typically through hydrazinolysis (the Ing-Manske procedure), to participate in subsequent reactions such as amidation or alkylation.

Simultaneously, the bromine atom at the 4-position of the thiophene (B33073) ring acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This dual reactivity enables a modular approach to synthesizing complex molecules, where each part of the synthon can be modified in a controlled sequence.

Table 1: Potential Cross-Coupling Reactions at the C4-Bromine Site

| Reaction Name | Coupling Partner | Bond Formed | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | C-C (Aryl/Alkyl) | Attachment of various aryl or alkyl groups. nih.gov |

| Stille Coupling | Organostannanes | C-C (Aryl/Alkyl/Vinyl) | Formation of complex carbon skeletons. |

| Heck Coupling | Alkenes | C-C (Vinyl) | Introduction of vinyl functionalities. |

| Sonogashira Coupling | Terminal Alkynes | C-C (Alkynyl) | Synthesis of conjugated enyne systems. |

This strategic combination of a protected amine and a reactive halide makes this compound a powerful tool for building diverse molecular architectures.

Contributions to Heterocyclic Chemistry Research

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Both thiophene and phthalimide are independently recognized as "privileged scaffolds" due to their frequent occurrence in biologically active molecules. nih.govnih.govnih.gov

Thiophene Moiety: The thiophene ring is a five-membered aromatic heterocycle that is often considered a bioisostere of a benzene (B151609) ring, capable of mimicking its steric and electronic properties while offering distinct metabolic profiles and interaction capabilities. wikipedia.orgbritannica.com Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govderpharmachemica.com

Phthalimide Moiety: The phthalimide scaffold is well-known in medicinal chemistry, famously associated with the drug thalidomide. Modern research has demonstrated that phthalimide derivatives possess a broad range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral effects. nih.govucl.ac.ukbiomedgrid.com Its hydrophobic nature facilitates passage across biological membranes. nih.gov

The synthesis of this compound represents a molecular hybridization approach, combining these two important heterocyclic systems. Such a strategy is central to modern drug discovery, aiming to create novel compounds with potentially synergistic or unique biological profiles that differ from the individual components.

Applications in Materials Science and Functional Materials Development

The field of materials science, particularly organic electronics, heavily utilizes thiophene-based building blocks. Polythiophenes and oligothiophenes are among the most studied classes of conducting polymers due to their excellent charge-transport properties and environmental stability. nih.gov The bromine atom in this compound serves as a crucial reactive site for polymerization. Metal-catalyzed coupling reactions, such as Kumada or Stille polycondensation, can be employed to create polythiophene chains where this molecule acts as a monomeric unit. jcu.edu.aursc.org

Incorporating the phthalimide group, either into the polymer backbone or as a pendant side chain, can significantly influence the final material's properties. bohrium.com The bulky phthalimide group can alter polymer solubility, processability, thermal stability, and solid-state packing, which in turn affects the electronic properties like charge carrier mobility. researchgate.netrsc.org Therefore, this compound could be a valuable precursor for designing novel semiconducting polymers for applications in:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

Phthalimide-thiophene copolymers have been investigated for their performance in organic thin-film transistors, demonstrating that the inclusion of the phthalimide unit is a viable strategy for developing high-performance electronic materials. bohrium.comrsc.orgrsc.org

Advanced Methodologies for Chemical Synthesis and Characterization

The synthesis of this compound is most directly achieved via the Gabriel synthesis. This classic method involves the N-alkylation of potassium phthalimide with a 4-bromo-2-(halomethyl)thiophene precursor. While traditional, this method is robust and efficient for preparing N-substituted phthalimides. orgsyn.org More advanced synthetic strategies could involve palladium-catalyzed cycloaddition reactions or multi-component reactions to form the phthalimide core itself. nih.govrsc.org

The structural confirmation and purity assessment of the compound rely on a suite of modern analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Singlet for the methylene (B1212753) protons (-CH₂-) around 4.8-5.0 ppm.- Two distinct singlets or doublets for the thiophene ring protons (H-3 and H-5).- Multiplet for the four aromatic protons of the phthalimide group around 7.7-7.9 ppm. |

| ¹³C NMR | - Signal for the methylene carbon (-CH₂-).- Four distinct signals for the thiophene ring carbons (including C-Br and C-CH₂).- Signals for the phthalimide carbonyl carbons (~168 ppm) and aromatic carbons. |

| IR Spectroscopy | - Strong, characteristic symmetric and asymmetric C=O stretching bands of the imide group (~1770 and 1715 cm⁻¹).- Aromatic C-H stretching bands (>3000 cm⁻¹).- C-N stretching and C-Br stretching bands in the fingerprint region. |

| Mass Spectrometry | - A distinct molecular ion peak (M⁺).- A characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

These characterization methods provide unambiguous proof of the molecule's structure and are essential for quality control in any subsequent application. mdpi.comnih.gov

Theoretical Insights into Molecular Design and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) is a commonly employed method to gain theoretical insights. mdpi.comnih.gov

Key properties that can be calculated include:

Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable conformation.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic properties. The HOMO is typically localized on the electron-rich thiophene ring, while the LUMO is often associated with the electron-accepting phthalimide moiety. The HOMO-LUMO energy gap is an indicator of the molecule's potential use in optoelectronic devices. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict how the molecule will interact with other reagents. The negative potential would be concentrated around the carbonyl oxygens, while the area around the C-Br bond would be more positive. mdpi.com

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactivity. researchgate.net

These theoretical studies can guide the rational design of new derivatives with tailored electronic properties and predict their behavior in synthetic transformations.

Potential for Scaffold Diversity in Chemical Libraries

The true synthetic value of this compound is fully realized in its application for creating chemical libraries. Its bifunctional nature allows for a "scaffold decoration" approach, where two different points of diversity can be introduced. This is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies.

Two divergent synthetic pathways can be envisioned:

Modification of the Thiophene Ring First: The bromine atom is first replaced via a cross-coupling reaction to introduce a diverse set of substituents (R¹). Subsequently, the phthalimide group is removed to reveal the primary amine, which can then be further functionalized (e.g., acylated) to attach a second group (R²).

Modification of the Amine First: The phthalimide is first cleaved to yield (4-bromothiophen-2-yl)methanamine. This primary amine is then functionalized to introduce the R² group. Finally, the bromine atom is subjected to a cross-coupling reaction to install the R¹ group.

This dual reactivity allows for the systematic and rapid generation of a large number of structurally diverse analogs from a single, readily accessible starting material. This capacity is invaluable for high-throughput screening campaigns aimed at discovering new drug candidates or materials with optimized properties. nih.govucl.ac.uk The phthalimide core itself is a versatile scaffold that can be used to build libraries of compounds with a wide range of biological activities. nih.govresearchgate.net

Q & A

Q. What are common synthetic routes for N-(4-Bromothiophen-2-ylmethyl)phthalimide?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, N-(4-bromoalkyl)phthalimide derivatives are prepared by reacting phthalimide with dibromoalkanes (e.g., 1,4-dibromobutane) in the presence of a base like K₂CO₃ in DMF at 100°C (yields: 85–87%) . The Gabriel synthesis method is also applicable, where phthalimide reacts with alkyl halides to form N-alkylphthalimide intermediates, followed by hydrazinolysis to release primary amines .

Q. How is purification achieved for N-(4-Bromothiophen-2-ylmethyl)phthalimide intermediates?

Purification often involves hydrazinolysis (using 80% N₂H₄ in EtOH under reflux) to remove phthalimide protecting groups . Recrystallization from ethanol or dichloromethane/Na₂CO₃ extraction is used for intermediates, with yields improved by optimizing solvent polarity .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine position) and alkyl chain integration .

- FT-IR : To verify phthalimide carbonyl stretches (~1770 cm⁻¹ and ~1700 cm⁻¹) .

- GC/HPLC : For purity assessment (>97.5%) .

Advanced Research Questions

Q. How can low yields in bromine substitution reactions be addressed?

Low yields in reactions like aniline substitution (e.g., forming N-(4-(2,6-dimethylaniline)butyl)phthalimide) may arise from competing elimination or steric hindrance. Strategies include:

- Using polar aprotic solvents (DMF, acetonitrile) to stabilize transition states .

- Optimizing reaction time and temperature (e.g., 25°C for 12 hours for morpholine derivatives) .

- Introducing catalytic amounts of KI to enhance bromide leaving-group mobility .

Q. What computational tools aid in predicting biological activity of phthalimide derivatives?

Molecular docking studies (e.g., AutoDock Vina) assess interactions with targets like sodium channels or bacterial enzymes. For example, N-alkylphthalimide derivatives show potential as sodium channel blockers, validated by comparing computed binding energies with experimental IC₅₀ values . Density Functional Theory (DFT) can simulate UV-vis spectra to correlate electronic properties with antimicrobial activity .

Q. How do structural modifications influence anticoagulant or antimicrobial activity?

- Anticoagulants : Introducing electron-withdrawing groups (e.g., bromine) enhances thrombin inhibition. Derivatives with 4-aryloxy substituents exhibit improved binding to Factor Xa (Ki < 1 µM) .

- Antimicrobials : Alkyl chain length impacts membrane penetration. N-(5-bromopentyl)phthalimide derivatives show higher Gram-negative activity due to optimal lipophilicity (logP ~2.5) .

Q. What are the challenges in synthesizing regioselective brominated phthalimides?

Contradictory regioselectivity may occur due to competing radical vs. electrophilic pathways. Solutions include:

- Using directing groups (e.g., nitro or acetyl) to control bromine positioning .

- Employing NBS (N-bromosuccinimide) under UV light for radical bromination .

- Monitoring reaction progress via TLC to isolate intermediates before side reactions dominate .

Methodological Considerations

Q. How to analyze by-products in multi-step phthalimide syntheses?

- NMR/LC-MS : Identify impurities like unreacted alkyl halides or over-substituted products .

- Column Chromatography : Separate minor products using gradient elution (hexane/EtOAc) .

Q. What strategies improve stability during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.